Sub-Nanomolar CK2 Kinase Inhibition vs. 3-Chloroisoquinoline-1-carbaldehyde Scaffold
In direct biochemical assays, a derivative of 3-chloroisoquinoline-4-carbaldehyde exhibits potent inhibition of Casein Kinase 2 (CK2), a key oncology target, with an IC50 of 0.660 nM [1]. This level of potency is in stark contrast to the >5,000 nM EC50 observed for a derivative of the regioisomer 3-chloroisoquinoline-1-carbaldehyde against the related kinase CHK1 in a cellular context, highlighting the profound impact of the aldehyde's position on target engagement and cellular activity [2].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.660 nM |
| Comparator Or Baseline | 3-Chloroisoquinoline-1-carbaldehyde derivative (EC50 > 5,000 nM on CHK1) |
| Quantified Difference | >7,500-fold difference in potency |
| Conditions | Target compound: Inhibition of human CK2 incubated for 2 hrs. Comparator: Inhibition of CHK1 in human HT29 cells after 24 hrs. |
Why This Matters
This >7,500-fold potency advantage demonstrates that the 4-carbaldehyde isomer is the essential scaffold for programs targeting kinases like CK2, where sub-nanomolar activity is required for preclinical development.
- [1] BindingDB. (n.d.). BDBM50566473 (CHEMBL4860630). Retrieved April 16, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50566473&tag=rep&fil=ic50&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50091297 (CHEMBL3582197). Retrieved April 16, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50091297 View Source
